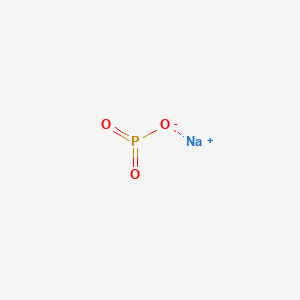
3,4-dimethylbenzenesulfonic Acid
Overview
Description
3,4-Dimethylbenzenesulfonic acid is an organic compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Sulfonation of 3,4-Dimethylbenzene: The most common method for synthesizing this compound involves the sulfonation of 3,4-dimethylbenzene (also known as m-xylene). This reaction typically uses concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Hydrolysis of 3,4-Dimethylbenzenesulfonyl Chloride: Another method involves the hydrolysis of 3,4-dimethylbenzenesulfonyl chloride. This intermediate is first prepared by reacting 3,4-dimethylbenzene with chlorosulfonic acid. The sulfonyl chloride is then hydrolyzed with water to yield this compound.
Industrial Production Methods: In industrial settings, the sulfonation process is often carried out in large reactors with continuous monitoring of temperature and reaction conditions. The use of oleum (a solution of sulfur trioxide in sulfuric acid) is preferred for its efficiency and ability to produce high yields of the desired sulfonic acid.
Types of Reactions:
Substitution Reactions: this compound can undergo electrophilic aromatic substitution reactions. The sulfonic acid group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophiles. the methyl groups can direct substitution to the ortho and para positions relative to themselves.
Oxidation Reactions: The methyl groups in this compound can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Sulfonation: Concentrated sulfuric acid or oleum.
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Oxidation: 3,4-Dimethylbenzoic acid.
Reduction: 3,4-Dimethylbenzenesulfonyl chloride.
Scientific Research Applications
3,4-Dimethylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the production of dyes and pigments.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly sulfonamide-based drugs.
Industry: It is employed in the manufacture of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-dimethylbenzenesulfonic acid exerts its effects depends on the specific reaction or application. In catalytic processes, the sulfonic acid group acts as a proton donor, facilitating various chemical transformations. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Benzenesulfonic Acid: The parent compound without methyl substitutions.
2,4-Dimethylbenzenesulfonic Acid: A positional isomer with methyl groups at the 2 and 4 positions.
4-Methylbenzenesulfonic Acid (Toluene-4-sulfonic Acid): A simpler derivative with a single methyl group.
Uniqueness: 3,4-Dimethylbenzenesulfonic acid is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other isomers might not be as effective.
Properties
IUPAC Name |
3,4-dimethylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCOJIVDCGJKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048031 | |
| Record name | 3,4-Dimethylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-01-9 | |
| Record name | 3,4-Dimethylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















